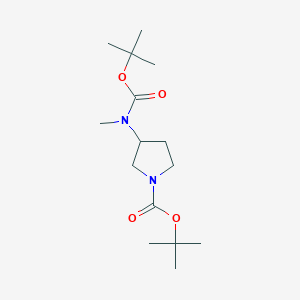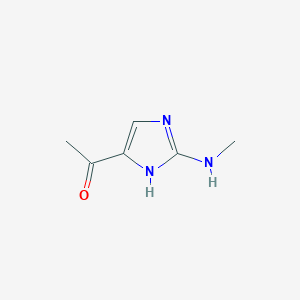
N-((1H-Imidazol-5-yl)methylene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-Imidazol-5-yl)methylene)aniline is a compound that features an imidazole ring attached to an aniline group via a methylene bridge. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. Aniline, on the other hand, is an aromatic amine that is widely used in the chemical industry. The combination of these two moieties in this compound makes it an interesting compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-5-yl)methylene)aniline typically involves the condensation of aniline with an imidazole derivative. One common method is the reaction of aniline with 1H-imidazole-5-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-((1H-Imidazol-5-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole and aniline derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The aromatic ring of aniline can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized imidazole and aniline derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
科学的研究の応用
N-((1H-Imidazol-5-yl)methylene)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-((1H-Imidazol-5-yl)methylene)aniline depends on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or activation of enzymatic activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
類似化合物との比較
N-((1H-Imidazol-5-yl)methylene)aniline can be compared with other imidazole and aniline derivatives:
Imidazole Derivatives: Compounds like 1H-imidazole-4-carbaldehyde and 1H-imidazole-2-carboxylic acid share the imidazole core but differ in their functional groups and reactivity.
Aniline Derivatives: Substituted anilines such as 4-nitroaniline and 2-chloroaniline have different substituents on the aromatic ring, affecting their chemical properties and applications.
The uniqueness of this compound lies in the combination of the imidazole and aniline moieties, which imparts distinct chemical and biological properties.
特性
CAS番号 |
274687-40-0 |
|---|---|
分子式 |
C10H9N3 |
分子量 |
171.20 g/mol |
IUPAC名 |
1-(1H-imidazol-5-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C10H9N3/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-8H,(H,11,13) |
InChIキー |
BPZZWCDVJHBECL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)

![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)






![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)

![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)

